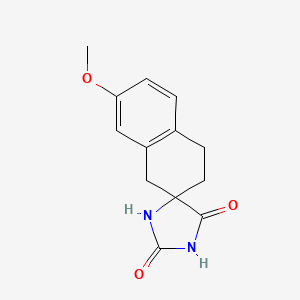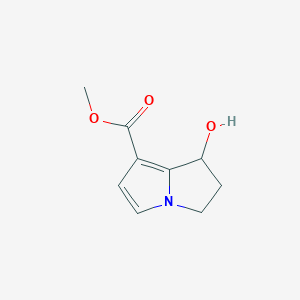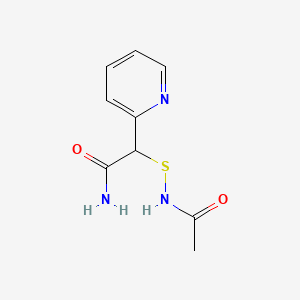
alpha-Acetamidothio-2-pyridineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Acetamidothio-2-pyridineacetamide is a chemical compound with the molecular formula C9H11N3OS It is known for its unique structure, which includes a pyridine ring, an acetamide group, and a thioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetamidothio-2-pyridineacetamide typically involves the reaction of 2-pyridineacetamide with acetamide and a sulfur source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-pyridineacetamide, acetamide, sulfur source.
Solvents: Ethanol or methanol.
Reaction Conditions: Heating to a specific temperature, usually around 60-80°C, for several hours.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Acetamidothio-2-pyridineacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Acetamidothio-2-pyridineacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of alpha-Acetamidothio-2-pyridineacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridineacetamide: Lacks the thioamide group, making it less reactive in certain chemical reactions.
Alpha-Acetamidothioacetamide: Similar structure but without the pyridine ring, affecting its overall reactivity and applications.
Thioacetamide: Contains only the thioamide group, lacking the pyridine and acetamide groups.
Uniqueness
Alpha-Acetamidothio-2-pyridineacetamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the pyridine ring and the thioamide group allows for diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
32081-56-4 |
|---|---|
Molekularformel |
C9H11N3O2S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
2-acetamidosulfanyl-2-pyridin-2-ylacetamide |
InChI |
InChI=1S/C9H11N3O2S/c1-6(13)12-15-8(9(10)14)7-4-2-3-5-11-7/h2-5,8H,1H3,(H2,10,14)(H,12,13) |
InChI-Schlüssel |
PGEJXWOZKYIAJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NSC(C1=CC=CC=N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


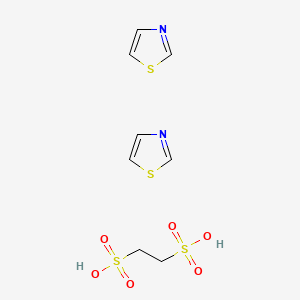
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)

![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)

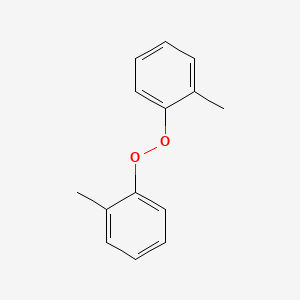

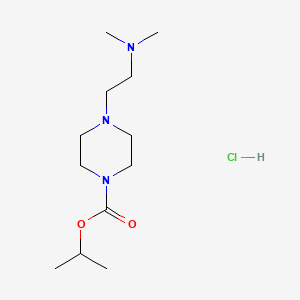
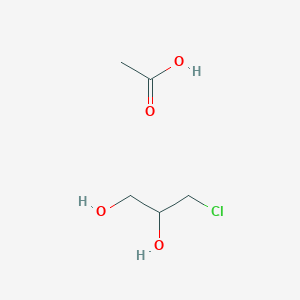
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
